![molecular formula C12H12O3 B093555 4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid CAS No. 15254-22-5](/img/structure/B93555.png)
4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid
Overview
Description
4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methyl groups and a but-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 2,5-dimethylbenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.
Dehydration: The β-hydroxy ketone undergoes dehydration to form the corresponding α,β-unsaturated ketone.
Oxidation: The α,β-unsaturated ketone is then oxidized to form this compound. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antiviral Activity : Research indicates that derivatives of 4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid exhibit promising antiviral properties. For instance, studies have shown that certain derivatives can inhibit HIV integrase activity with low nanomolar IC50 values, suggesting potential as therapeutic agents against viral infections .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial efficacy against various pathogens. In vitro studies demonstrated significant activity against Gram-positive bacteria, indicating its potential utility in developing new antimicrobial agents .
- Anticonvulsant Activity : Some isomeric forms of this compound have been screened for anticonvulsant properties in animal models. The results suggest that specific derivatives may offer protective effects against seizures, warranting further investigation .
Biochemical Research
- Enzyme Interaction Studies : The compound serves as a valuable tool for studying enzyme interactions and metabolic pathways. Its structural features allow researchers to explore how it interacts with different biomolecules, providing insights into biochemical processes .
- Drug Development : The unique characteristics of this compound make it an attractive scaffold for drug development. Modifications to its structure can enhance its efficacy and specificity for various biological targets .
Material Science
- Polymer Synthesis : The compound is being investigated for its potential applications in material science, particularly in the development of novel polymers and coatings that exhibit improved durability and performance characteristics .
- Agricultural Chemistry : There is ongoing research into the use of this compound in agrochemicals, especially in formulating targeted pesticides or herbicides that require specific action mechanisms .
Data Tables
Application Area | Specific Use Case | Findings/Notes |
---|---|---|
Medicinal Chemistry | Antiviral Activity | Low nanomolar IC50 values against HIV integrase |
Antimicrobial Properties | Effective against Gram-positive bacteria | |
Anticonvulsant Activity | Protective effects observed in animal models | |
Biochemical Research | Enzyme Interaction Studies | Insights into biochemical processes |
Drug Development | Scaffold for developing new drugs | |
Material Science | Polymer Synthesis | Improved durability and performance |
Agricultural Chemistry | Targeted Pesticides | Specific action mechanisms under investigation |
Case Study 1: Antiviral Efficacy
A series of derivatives based on this compound were synthesized and tested for their ability to inhibit HIV integrase. The most promising candidates exhibited IC50 values in the low nanomolar range, indicating strong antiviral activity.
Case Study 2: Antimicrobial Screening
In a comparative study published in 2023, derivatives were tested against Staphylococcus aureus and showed a Minimum Inhibitory Concentration (MIC) of 32 µg/mL. This suggests significant antimicrobial potential that could be further explored for therapeutic applications.
Case Study 3: Enzyme Interaction
Research focusing on the interaction between this compound and various enzymes revealed critical binding interactions that could pave the way for designing inhibitors targeting specific metabolic pathways.
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,4-Dimethylphenyl)-4-oxobut-2-enoic acid
- 4-(3,5-Dimethylphenyl)-4-oxobut-2-enoic acid
- 4-(2,5-Dimethoxyphenyl)-4-oxobut-2-enoic acid
Uniqueness
4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This structural feature can result in distinct chemical and biological properties compared to its analogs.
Biological Activity
Overview
4-(2,5-Dimethylphenyl)-4-oxobut-2-enoic acid, also known as (2Z)-4-[(2,5-dimethylphenyl)amino]-4-oxobut-2-enoic acid, is an organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a phenyl ring with two methyl substituents and a butenoic acid moiety, allows it to interact with various biological targets, leading to diverse pharmacological effects.
The compound's molecular formula is C13H13NO3, and its structure is characterized by the presence of both an amino group and a carbonyl group. This configuration enables it to participate in various chemical reactions, such as oxidation and reduction, which can further influence its biological activity.
The mechanism of action for this compound involves its ability to bind to specific enzymes or receptors within biological systems. This binding can modulate the activity of these targets, resulting in various biological effects including:
- Anti-inflammatory Effects : The compound has been shown to interact with enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity. In vitro tests have demonstrated effectiveness against various Gram-positive bacteria, suggesting its potential as a lead compound in the development of new antibiotics .
Anti-inflammatory Activity
The compound has been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate the activity of inflammatory mediators.
Cytotoxicity
In cancer research contexts, derivatives of this compound have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values observed indicate promising potential for further development as an anticancer agent .
Study 1: Antimicrobial Evaluation
A study investigated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Study 2: Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects were assessed using the MTT assay on MCF-7 and A549 cell lines. The results showed that the compound exhibited significant cytotoxicity with IC50 values of 22.09 µg/mL for A549 and 6.40 µg/mL for MCF-7.
Cell Line | IC50 (µg/mL) |
---|---|
MCF-7 | 6.40 |
A549 | 22.09 |
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-8-3-4-9(2)10(7-8)11(13)5-6-12(14)15/h3-7H,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCFVGCMSKTDFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20318376 | |
Record name | 4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15254-22-5 | |
Record name | 4-(2,5-dimethylphenyl)-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20318376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trans-3-(2,5-Dimethylbenzoyl)acrylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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